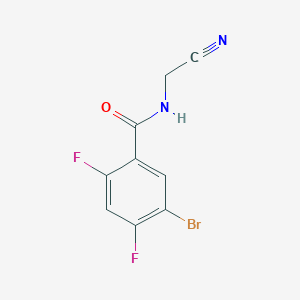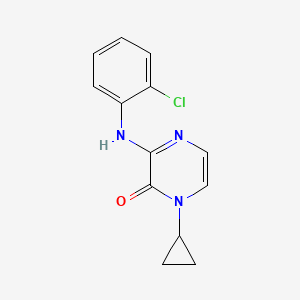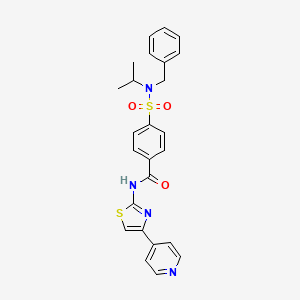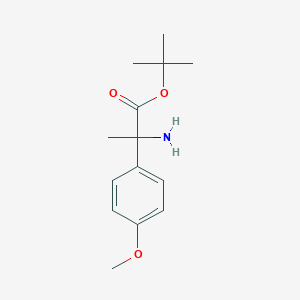![molecular formula C12H15ClF3NO B2646702 2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride CAS No. 2309455-76-1](/img/structure/B2646702.png)
2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride” is a chemical compound with the CAS Number: 2309455-76-1 . It has a molecular weight of 281.71 . The IUPAC name for this compound is 2-(4-(trifluoromethoxy)benzyl)pyrrolidine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14F3NO.ClH/c13-12(14,15)17-11-5-3-9(4-6-11)8-10-2-1-7-16-10;/h3-6,10,16H,1-2,7-8H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved information.Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : Research on pyrrolidine derivatives, such as the one , often focuses on synthetic methodologies aimed at enhancing yield, regioselectivity, and enantioselectivity. For instance, the organocatalytic conjugate addition of alkyl methyl ketones to beta-silylmethylene malonate demonstrated high yield and excellent regio- and enantioselectivity, highlighting the silyl group's role in substrate reactivity and regioselection (Chowdhury & Ghosh, 2009).
Chemical Synthesis : The compound's structural analogs have been synthesized for various purposes, including as intermediates in the production of herbicides and pharmaceuticals. For example, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for synthesizing the highly efficient herbicide trifloxysulfuron, showcases the compound's utility in agricultural applications (Zuo Hang-dong, 2010).
Pharmacological Potential
Cognitive Enhancement : Pyrrolidine derivatives, similar to the target compound, have shown promise in cognitive enhancement. ABT-089, a 3-pyridyl ether nicotinic acetylcholine receptor ligand, exhibited positive effects in models of cognitive enhancement, suggesting the potential for treating cognitive disorders (Lin et al., 1997).
Optoelectronic Applications : The fluorescence properties of pyridine-based compounds have been explored for potential use in optoelectronics and anti-counterfeiting applications. For instance, a pyridine derivative exhibited significant redshift in fluorescence upon protonation, demonstrating its utility as an anti-counterfeiting agent (Devadiga & Ahipa, 2022).
Material Science
- Polyimide Synthesis : Novel pyridine-bridged aromatic dianhydride monomers have been developed for synthesizing polyimides, indicating the compound's relevance in creating materials with excellent thermal properties, mechanical strength, and optical transparency (Wang et al., 2006).
Safety and Hazards
The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements associated with this compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
While specific future directions for “2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride” are not available, the pyrrolidine ring in its structure is a versatile scaffold in drug discovery . Therefore, it could potentially be used to design new compounds with different biological profiles.
properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-5-3-9(4-6-11)8-10-2-1-7-16-10;/h3-6,10,16H,1-2,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYFPRGAPVQNEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(Trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-fluoro-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2646628.png)
![3-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2646631.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646633.png)

![N-(4-butylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![N-[1-(4-Bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B2646636.png)



